REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:14]C>Br>[OH:14][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[OH:1])[C:6]([OH:8])=[O:7]
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Name
|
|
Quantity
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2.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
DISTILLATION
|
Details
|
is distilled in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The crystalline residue is recrystallized from 50 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |